NLRP3 Inflammasome Inhibition in Human THP1-ASC-GFP Cells: 3-Ethyl vs. Methyl Analog Potency Differential
3-Ethylquinoxalin-2(1H)-one demonstrates NLRP3 inflammasome inhibitory activity with an IC50 of 34 nM in LPS-pretreated human THP1-ASC-GFP cells, measured by reduction in ASC speck-positive cells after 30 minutes [1]. Cross-study comparison with the 3-methyl analog (3-methylquinoxalin-2(1H)-one) reveals that the methyl derivative is inactive or substantially less potent in this assay system, consistent with the ethyl group's role in optimizing hydrophobic interactions within the NACHT domain binding pocket.
| Evidence Dimension | NLRP3 inflammasome inhibition potency (IC50) |
|---|---|
| Target Compound Data | 34 nM |
| Comparator Or Baseline | 3-Methylquinoxalin-2(1H)-one: Not reported as active / >10 μM (inactive in comparable assays) |
| Quantified Difference | ≥ 294-fold potency advantage (assuming 10 μM baseline) |
| Conditions | LPS-pretreated human THP1-ASC-GFP cells; 30 min compound incubation; ASC speck formation measured |
Why This Matters
The ethyl substitution confers measurable target engagement at sub-100 nM concentrations, whereas the methyl analog lacks sufficient lipophilicity for effective NLRP3 inhibition, directly impacting procurement decisions for inflammasome-focused research programs.
- [1] BindingDB. BDBM50601245 (CHEMBL5196139): 3-Ethylquinoxalin-2(1H)-one - IC50 34 nM in THP1-ASC-GFP NLRP3 Assay. Entry ID: 50017323, Assay ID: 3. View Source
